molecular formula C21H15ClFN3O3S2 B492915 N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide CAS No. 690647-35-9

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide

Cat. No. B492915
M. Wt: 475.9g/mol
InChI Key: NHUOUZPEHGIFSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzothiazole-5-yl-sulfonamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate starting materials. Notably, the introduction of the benzothiazole ring and subsequent functionalization of the sulfonamide group are critical steps. Detailed protocols and optimization strategies are available in the literature .


Molecular Structure Analysis

The molecular formula of Benzothiazole-5-yl-sulfonamide is C~9~H~8~N~2~OS . Its structure comprises a benzothiazole ring fused with an amide group. The chlorine and fluorine substituents on the phenyl ring contribute to its overall properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

  • Protodeboronation : Recent studies have explored catalytic protodeboronation of alkyl boronic esters, including those containing benzothiazole moieties. This reaction opens avenues for functionalization and diversification of the compound .
  • Hydromethylation : The anti-Markovnikov hydromethylation of alkenes using a radical approach has been achieved by combining protodeboronation with a Matteson–CH~2~–homologation. This transformation is valuable and has potential applications in organic synthesis .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S2/c22-17-10-16(6-7-18(17)23)31(28,29)25-11-13-1-3-14(4-2-13)21(27)26-15-5-8-20-19(9-15)24-12-30-20/h1-10,12,25H,11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOUZPEHGIFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide

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